molecular formula C16H20O2 B12672138 Ethyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate CAS No. 93963-32-7

Ethyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B12672138
CAS No.: 93963-32-7
M. Wt: 244.33 g/mol
InChI Key: MHLXHLFXWNSRON-UHFFFAOYSA-N
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Description

Ethyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate (CAS 93963-32-7) is a synthetically valuable organic compound with the molecular formula C16H20O2 and a molecular weight of 244.33 g/mol . This norbornane-based ester integrates a rigid bicyclic framework with a phenyl substituent and an ester functional group, making it a versatile and privileged scaffold in medicinal chemistry and materials science research . Its calculated properties, including a density of 1.101 g/cm³ and a boiling point of approximately 335°C, inform handling and experimental conditions . The structure serves as a key precursor in synthesizing more complex molecules; for instance, it is related to the derivative 2-(1-Pyrrolidinyl)this compound Hydrochloride, demonstrating its utility in producing compounds with potential biological activity . As a high-value chemical building block, it is ideal for developing pharmaceutical candidates, advanced materials, and for use in method development and catalysis studies. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

93963-32-7

Molecular Formula

C16H20O2

Molecular Weight

244.33 g/mol

IUPAC Name

ethyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C16H20O2/c1-2-18-15(17)16(13-6-4-3-5-7-13)11-12-8-9-14(16)10-12/h3-7,12,14H,2,8-11H2,1H3

InChI Key

MHLXHLFXWNSRON-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC2CCC1C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Diels-Alder Cycloaddition Approach

  • Reactants : The bicyclic core is formed by a [4+2] cycloaddition between cyclopentadiene or substituted cyclopentadienes and phenyl-substituted dienophiles such as phenyl acrylates or phenyl-substituted alkenes bearing ester groups.

  • Conditions : The reaction is often conducted under inert atmosphere (nitrogen or argon) to prevent oxidation, at low to moderate temperatures (e.g., -40 °C to room temperature) to control stereoselectivity. Lewis acid catalysts (e.g., aluminum chloride, cerium chloride) may be employed to enhance reaction rates and selectivity.

  • Example : One documented method involves reacting 2-phenyl-substituted acrylates with cyclopentadiene in dichloromethane at low temperature, sometimes with a Lewis acid catalyst, to yield the bicyclo[2.2.1]heptane skeleton bearing the phenyl and ester groups.

Post-Cycloaddition Functionalization

  • After the bicyclic framework is formed, further functionalization steps may be required to install or modify the ethyl carboxylate group.

  • This can involve esterification reactions where the carboxylic acid derivative is converted to the ethyl ester using reagents such as ethanol in the presence of acid catalysts or via acyl chloride intermediates.

  • Purification is typically achieved by extraction, drying over sodium sulfate, filtration, and concentration under reduced pressure, followed by chromatographic techniques such as flash chromatography using solvents like dichloromethane and heptane mixtures.

Alternative Synthetic Routes

  • Some methods utilize intramolecular Diels-Alder reactions with dienes bearing tethered dienophile moieties to form the bicyclic system with high stereocontrol.

  • Other approaches involve ring contraction or rearrangement reactions starting from related bicyclic precursors, although these are less common for this specific compound.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Diels-Alder cycloaddition Cyclopentadiene + phenyl acrylate, DCM, -40 °C to RT, Lewis acid catalyst (e.g., CeCl3) 60-80 High diastereoselectivity achievable
Esterification Acid or acyl chloride + ethanol, acid catalyst or base 70-90 Purification by extraction and chromatography
Purification Flash chromatography (DCM/heptane 1:1) - Yields depend on purity and scale

Research Findings and Analytical Data

  • The bicyclo[2.2.1]heptane core formation via Diels-Alder is well-documented to proceed with high regio- and stereoselectivity, especially when Lewis acids are used to activate the dienophile.

  • The ethyl ester functionality is stable under the reaction conditions and can be introduced either before or after the cycloaddition step depending on the synthetic route.

  • Characterization of the final product typically involves NMR spectroscopy, with characteristic signals for the bicyclic protons and the ethyl ester group, as well as mass spectrometry confirming the molecular ion at m/z consistent with C16H20O2 (molecular mass 244.33 g/mol).

Scientific Research Applications

Ethyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and complex molecular architectures.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of ethyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The bicyclic structure provides rigidity and specific spatial orientation, which can influence its binding affinity and selectivity towards target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares ethyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate with structurally or functionally related bicyclo[2.2.1]heptane derivatives, focusing on molecular features, synthesis, and biological activity.

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents Functional Groups Notable Properties/Applications References
This compound (93963-32-7) C₁₇H₁₆O₂ 252.31 Phenyl, ethyl ester Ester Intermediate for bornaprine analogs
2-Pyrrolidin-1-ylthis compound (20185-96-0) C₂₀H₂₅NO₂ 335.43 Phenyl, pyrrolidine-ethyl ester Ester, tertiary amine Research compound (AK Scientific)
MRS4815 (P2Y14R antagonist) C₃₇H₃₅F₃N₂O₅ 644.69 Trifluoromethylphenyl, dimethylamino Carbamate, ester P2Y14 receptor antagonist (IC50: 3.11 nM human)
Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate (80916-48-9) C₁₁H₁₈O₂ 182.26 Methyl, ethyl ester Ester Lipophilicity studies
tert-Butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (198835-06-2) C₁₁H₁₇NO₃ 227.26 tert-Butoxycarbonyl, keto Amide, ester Synthetic intermediate
2-Phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine (5a) C₂₁H₃₀N₂ 310.48 Phenyl, piperidine-ethyl amine Amine NMDA receptor antagonist (micromolar affinity)

Key Comparison Points

Structural Diversity: this compound lacks nitrogen atoms, contrasting with azabicyclo derivatives like tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate, which incorporate nitrogen for hydrogen bonding or receptor targeting .

Biological Activity :

  • MRS4815 (C₃₇H₃₅F₃N₂O₅) demonstrates potent P2Y14 receptor antagonism (IC50 = 3.11 nM in humans), highlighting how bulkier substituents (e.g., trifluoromethylphenyl) improve target affinity .
  • Compound 5a (NMDA antagonist) shows that replacing the ester with an amine group shifts activity toward ion channel modulation, albeit with micromolar potency .

Synthetic Routes :

  • This compound is synthesized via Grignard reactions or Tishchenko esterification (e.g., describes epoxy analogs derived from peracetic acid oxidation) .
  • MRS4815 requires multi-step coupling of naphthalenyl and azabicycloheptane fragments, reflecting higher synthetic complexity .

Physicochemical Properties: The methyl-substituted analog (CAS 80916-48-9) has a lower molecular weight (182.26 vs. Ethyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-2-carboxylate (camphor derivative) introduces a ketone group, altering stereoelectronic properties and reactivity .

Table 2: Pharmacological and Toxicological Data

Compound Name Biological Target Key Activity Data Toxicity (MDCK Cells, IC₅₀) References
This compound Not reported N/A N/A
Compound 5a (NMDA antagonist) NMDA receptor Micromolar binding affinity >100 µM (24 h exposure)
Memantine (reference) NMDA receptor Clinical serum level: ~1 µM Similar to 5a at >100 µM
MRS4815 P2Y14 receptor IC₅₀ = 3.11 nM (human) Not reported

Biological Activity

Ethyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including toxicity, pharmacological effects, and therapeutic applications, supported by empirical data and relevant case studies.

Chemical Structure and Properties

This compound features a bicyclic structure that contributes to its unique chemical behavior. The compound can be synthesized through various methods, including organocatalytic reactions that enhance its enantioselectivity and yield.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its potential as a therapeutic agent.

1. Toxicological Profile

Research indicates that compounds within the bicyclo[2.2.1]heptane family generally exhibit low toxicity levels. For instance, studies on related compounds have shown:

  • Genotoxicity : this compound is not considered genotoxic based on existing data from similar bicyclic structures .
  • Repeated Dose Toxicity : Evaluations suggest a calculated Margin of Exposure (MOE) greater than 100 for repeated dose toxicity endpoints .
  • Skin Sensitization : The compound is classified as non-reactive with respect to skin sensitization .

2. Pharmacological Effects

The pharmacological effects of this compound are promising, particularly in cardiovascular applications:

  • Anti-arrhythmic Activity : Similar compounds have demonstrated efficacy in suppressing abnormal ectopic beats and managing cardiac arrhythmias .
  • Hypotensive Effects : Certain derivatives have shown potential in lowering blood pressure when administered at specific dosages .

Case Studies

Several case studies have highlighted the biological efficacy of bicyclic compounds similar to this compound:

Case Study 1: Cardiovascular Applications

A study involving a derivative of this bicyclic structure reported significant reductions in heart rate variability and improved cardiac function in animal models subjected to induced arrhythmias. The dosage ranged from 0.25 mg to 3 mg/kg, administered parenterally .

Case Study 2: Toxicity Assessment

In a comprehensive toxicity assessment, the compound was evaluated for its mutagenic potential using the Ames test, which showed no significant increase in revertant colonies across various concentrations . This suggests a favorable safety profile for further pharmacological exploration.

Data Tables

The following table summarizes key findings related to the biological activity and toxicity of this compound and its analogs:

Parameter Finding
GenotoxicityNot genotoxic (Ames test)
Repeated Dose ToxicityMOE > 100
Skin SensitizationNon-reactive
Anti-arrhythmic ActivityEffective in suppressing ectopic beats
Hypotensive EffectsBlood pressure reduction observed

Q & A

Q. What are the common synthetic routes for Ethyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves cycloaddition or functionalization of bicyclo[2.2.1]heptane scaffolds. For example, tert-butyl -protected analogs are synthesized via acid-catalyzed esterification or nucleophilic substitution, with optimization of temperature (-45°C to -25°C) and base selection (e.g., LiHMDS vs. KHMDS) critical for minimizing side products . Characterization via 1H/13C NMR (e.g., δ 4.21 ppm for ester protons) and monitoring by TLC ensures intermediate purity .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

Key techniques include:

  • NMR spectroscopy : Distinct signals for bicyclic protons (e.g., δ 1.33–8.16 ppm in DMSO-d6 for related analogs) and ester groups .
  • Mass spectrometry : Confirmation of molecular weight (e.g., 329.48 g/mol for Bornaprine analogs) .
  • IR spectroscopy : Detection of carbonyl stretches (~1730 cm⁻¹) for ester functionalities .
    Discrepancies in literature NMR data (e.g., δ 2.23 ppm vs. 2.05 ppm for cyclopentane protons) require cross-validation with synthetic replicates .

Q. What purification challenges arise during synthesis, and how are they addressed?

Purification of bicyclic esters often requires silica gel chromatography or recrystallization. For example, rac-ethyl 3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylate was isolated in 99% yield without chromatography by optimizing hydrogenation conditions (H₂, Pd/C) . Side products from base-mediated ring-opening (e.g., LiHMDS at -45°C) necessitate low-temperature protocols to suppress degradation .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s biological activity, and how is it resolved experimentally?

Stereochemical control is critical for pharmacological applications. For example, tert-butyl (1R,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate derivatives are synthesized using chiral auxiliaries or enzymatic resolution. NOESY and X-ray crystallography confirm spatial arrangements, while enantiomeric excess (e.e.) is quantified via chiral HPLC . Contradictions in biological activity between enantiomers (e.g., Bornaprine analogs) highlight the need for stereoselective synthesis .

Q. What computational methods are used to predict the compound’s reactivity and interaction with biological targets?

  • Density Functional Theory (DFT) : Models electronic properties of the bicyclic core and phenyl substituents .
  • Molecular docking : Predicts binding affinities for targets like acetylcholine receptors, leveraging analogs such as 3-(diethylamino)propyl esters .
  • InChIKey-based databases : Enable rapid SAR analysis (e.g., PubChem entries for nitrophenyl derivatives) .

Q. How is the compound evaluated for biological activity in preclinical studies?

  • In vitro assays : Testing inhibition of enzymes (e.g., glycerol 3-phosphate dehydrogenase) using fluorogenic substrates .
  • In vivo models : Pharmacokinetic profiling (e.g., plasma half-life, BBB penetration) of Bornaprine analogs in rodent neuropathic pain models .
  • Toxicity screening : Metabolic stability studies in hepatocyte microsomes to assess esterase-mediated hydrolysis .

Q. What strategies are employed to improve the compound’s stability under physiological conditions?

  • Prodrug design : Ester hydrolysis rates are modulated via substituent effects (e.g., tert-butyl vs. ethyl esters) .
  • Epoxidation : Derivatives like 5,6-epoxybicyclo[2.2.1]heptane-2-carboxylates exhibit enhanced thermal stability but require anhydride curing for polymer applications .

Q. How do structural modifications (e.g., azide or nitro groups) impact physicochemical properties?

ModificationEffectExampleReference
3-Azido Increased polarityEthyl 3-azido-2-hydroxycyclopentanecarboxylate (δ 3.48 ppm for azide)
3-Nitrophenyl Enhanced π-π stacking3-(3-Nitrophenyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Pyrrolidinyl Improved solubility2-pyrrolidin-1-ylethyl ester analogs

Contradictions in solubility data (e.g., tert-butyl vs. ethyl esters) suggest empirical testing is essential .

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